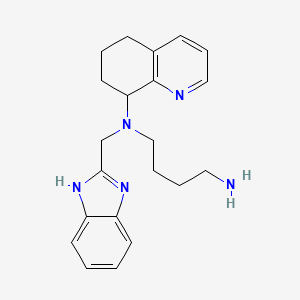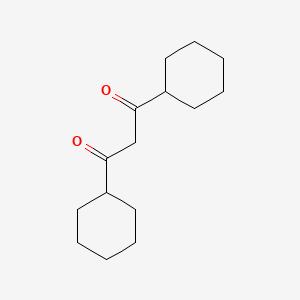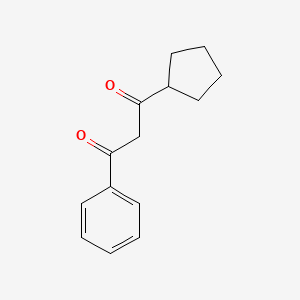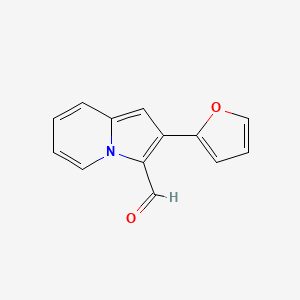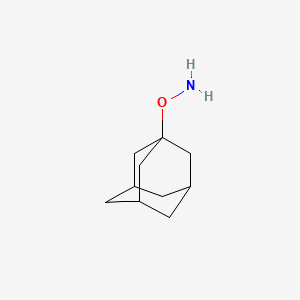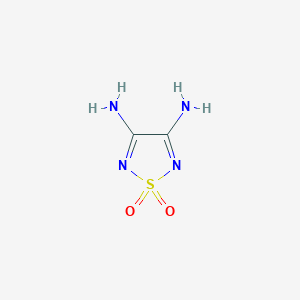
1,2,5-Thiadiazole-3,4-diamine, 1,1-dioxide
説明
1,2,5-Thiadiazole-3,4-diamine, 1,1-dioxide is a chemical compound with the molecular formula C2H4N4O2S . It is also known by other names such as Diamino-1,2,5-thiadiazole-1,1-dione and 1,1-dioxo-1,2,5-thiadiazole-3,4-diamine .
Synthesis Analysis
The synthesis of 1,2,5-Thiadiazole-3,4-diamine, 1,1-dioxide involves several strategies. One of the methods includes the condensation of diketones with sulfamide . Another method involves the reaction of 3,4-dichloro-1,2,5-thiadiazole with aqueous glyoxal .Molecular Structure Analysis
The molecular structure of 1,2,5-Thiadiazole-3,4-diamine, 1,1-dioxide includes a thiadiazole ring with two amine groups and two oxygen atoms attached to the sulfur atom . The bond lengths typical for neutral and anion radical species provide a useful tool for unambiguous assessment of the valence state of the dioxothiadiazole-based compounds .Chemical Reactions Analysis
The chemical reactions of 1,2,5-Thiadiazole-3,4-diamine, 1,1-dioxide include its reduction to its anion radical forms and the ability to form coordination compounds . It has also been reported that the compound can react with benzyl amine at 75-80° to produce N-benzyl-4-ureido-1,2,5-thiadiazole-3-carboxamide .Physical And Chemical Properties Analysis
The compound has a molecular weight of 148.15 g/mol . It has a topological polar surface area of 119 Ų and a complexity of 256 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .科学的研究の応用
Chemical and Biological Activities
Thiadiazoles are recognized for their broad spectrum of chemical and biological activities. They are utilized in organic synthesis and have applications in the pharmaceutical industry due to their diverse biological activities. These compounds have been explored for their roles as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents. The versatility of thiadiazole chemistry stems from its broad spectrum of applications, driving global research into this moiety for developing newer compounds with improved efficacy and safety (Asif, 2016).
Pharmacological Applications
The pharmacological significance of thiadiazoles is underscored by their extensive pharmacological activities, attributed to the toxophoric N2C2S moiety. These activities include anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral effects. The development of hybrid molecules combining thiadiazoles with different molecular frames has led to compounds with interesting biological profiles, emphasizing the importance of thiadiazole derivatives in the pursuit of new drugs (Mishra et al., 2015).
Optoelectronic Research
In the field of organic optoelectronics, thiadiazole-based materials, specifically benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole (BBT)-based materials, have been reviewed for their synthetic pathways, computational studies, and their biradical nature. This research direction holds promise for future developments in optoelectronic applications, showcasing the potential of thiadiazole compounds in this area (Tam & Wu, 2015).
Medicinal Chemistry
The diversity and potential for chemical modification of 1,3,4-thiadiazole and oxadiazole heterocycles have established these compounds as crucial scaffolds in medicinal chemistry. They exhibit a wide range of pharmacological potential, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The bioisosteric nature of the 1,3,4-oxadiazole cycle to carboxylic, amide, and ester groups enhances pharmacological activity, making these heterocycles significant for drug development (Lelyukh, 2019).
将来の方向性
1,2,5-Thiadiazole-3,4-diamine, 1,1-dioxide and its derivatives have potential uses in the construction of functional molecular materials . They are at the very edge of modern applications in technology such as OLEDS, organic conducting materials, batteries, and there is a never-ending need for new systems that meet more and more demanding requirements .
特性
IUPAC Name |
1,1-dioxo-1,2,5-thiadiazole-3,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O2S/c3-1-2(4)6-9(7,8)5-1/h(H2,3,5)(H2,4,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTBVIJJZHVPEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NS(=O)(=O)N=C1N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481456 | |
| Record name | 1,2,5-Thiadiazole-3,4-diamine, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5-Thiadiazole-3,4-diamine, 1,1-dioxide | |
CAS RN |
55904-35-3 | |
| Record name | 1,2,5-Thiadiazole-3,4-diamine, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine](/img/structure/B3144673.png)
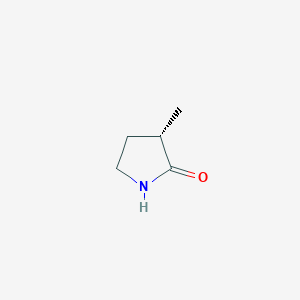
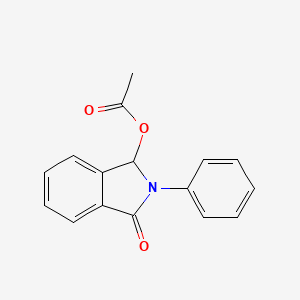
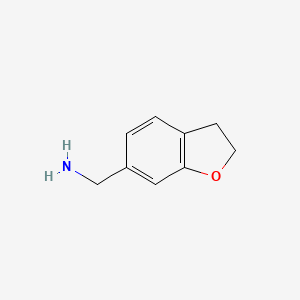
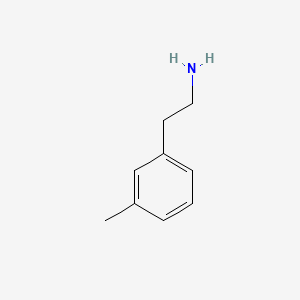
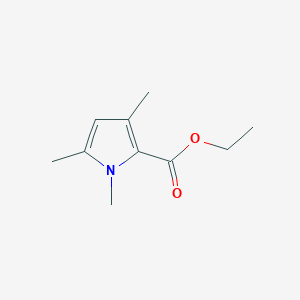
![6H-Benzo[c]chromen-3-ol](/img/structure/B3144711.png)
![3,3-Dimethylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144719.png)
